1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate

SERT pharmacology Inhibitor binding mechanism Neurotransmitter transport

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate (CAS 1982950-26-4) is the trihydrate crystalline form of the research compound designated '8090' (ZINC000006658090). It is a synthetic small-molecule inhibitor of the serotonin transporter (SERT), discovered via ultra-large library docking against the inward-open conformation of SERT.

Molecular Formula C13H20FN3O3S
Molecular Weight 317.38 g/mol
CAS No. 1982950-26-4
Cat. No. B1448490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate
CAS1982950-26-4
Molecular FormulaC13H20FN3O3S
Molecular Weight317.38 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F.O.O.O
InChIInChI=1S/C13H14FN3S.3H2O/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17;;;/h1-4,9,15H,5-8H2;3*1H2
InChIKeyRFRVBNKJRWGTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate: A Conformationally Selective, Non-Competitive SERT Probe for Translational Neuroscience


1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate (CAS 1982950-26-4) is the trihydrate crystalline form of the research compound designated '8090' (ZINC000006658090). It is a synthetic small-molecule inhibitor of the serotonin transporter (SERT), discovered via ultra-large library docking against the inward-open conformation of SERT [1]. Unlike clinically used selective serotonin reuptake inhibitors (SSRIs), '8090 functions as a non-competitive, conformationally selective inhibitor, stabilizing a unique outward-closed state of the transporter [1]. This distinct functional profile, combined with high selectivity over norepinephrine and dopamine transporters and over 300 GPCRs, distinguishes it as a critical tool compound for probing SERT biology and testing novel therapeutic hypotheses.

Why SSRIs and First-Generation SERT Probes Cannot Substitute for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate in Key Assays


Substituting '8090 with a representative SSRI, such as fluoxetine or paroxetine, for mechanistic studies is scientifically invalid due to a fundamental difference in binding mode. SSRIs are competitive inhibitors that stabilize the outward-open conformation of SERT, while '8090 is a non-competitive inhibitor that stabilizes an outward-closed state, a conformation inaccessible to all known SSRIs and cocaine [1]. This mechanistic divergence has profound functional consequences, including insensitivity to substrate competition and a distinct ionic dependency profile [1]. Furthermore, using the more potent analog '8219 (Ki=3 nM) as a direct substitute is also problematic, as it displays a fundamentally different pharmacological fingerprint, including a 120-fold enhancement in binding affinity by Na+ versus only a 10-fold enhancement for '8090, indicating distinct conformational dynamics [1]. These differences argue against any generic substitution within this chemotype for precise experimental outcomes.

Quantitative Differentiation Matrix for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate ('8090) vs. Closest Comparators


Non-Competitive Inhibition Mechanism vs. Competitive SSRIs for SERT Binding

'8090 is a non-competitive SERT inhibitor, a mechanism distinct from competitive SSRIs like fluoxetine and paroxetine. In functional uptake assays, '8090 (0.7 µM) significantly decreased the Vmax for [3H]5-HT influx from 1.7 ± 0.25 to 0.69 ± 0.1 pmol/m/well without a statistically significant effect on Km (control: 0.59 ± 0.18 µM; '8090: 0.47 ± 0.05 µM, P=0.18) [1]. This non-competitive profile is functionally analogous to ibogaine but is achieved with over 100-fold greater SERT binding selectivity [1]. This contrasts with SSRIs, which are competitive inhibitors and show efficacy limited by extracellular substrate concentration [1].

SERT pharmacology Inhibitor binding mechanism Neurotransmitter transport

Conformational Selectivity Profile: Stabilizing the Outward-Closed State vs. Outward-Open State

A cryo-EM structure of the SERT/'8090 complex (PDB: 7TXT) confirms that '8090 stabilizes an outward-closed conformation, which is distinct from the outward-open state stabilized by SSRIs and cocaine [1]. Biophysical validation using substituted cysteine accessibility method (SCAM) showed that '8090 decreased reactivity in the cytoplasmic pathway (Cys277) to a level similar to that of cocaine and the commonly used antidepressants, while the more potent chemotype analog '8219 increased it [1]. This demonstrates that subtle chemical modifications within the same scaffold produce divergent conformational effects on the transporter, making the specific profile of '8090 unique and non-interchangeable.

Structural biology Cryo-EM Transporter conformations

Selectivity Profile Against Major Off-Targets: Neurotransmitter Transporters and GPCRs

'8090 demonstrates high selectivity for SERT over closely related neurotransmitter transporters. In cell-based functional uptake assays, the Ki for '8090 at the dopamine transporter (DAT) was 6.6 µM and at the norepinephrine transporter (NET) was 10 µM [1]. This corresponds to a >470-fold selectivity window for DAT and a >700-fold window for NET relative to its SERT Ki of 14 nM [1]. Furthermore, in a screen against >300 human GPCRs at 10 µM, '8090 exhibited negligible activity on all targets except weak partial agonist activity (~6% of 5-HT control) at the 5-HT1A receptor [1]. This is a substantial improvement over ibogaine, the only other known non-competitive SERT inhibitor, which is highly promiscuous with affinity for many receptors and channels [1].

Polypharmacology Off-target selectivity Chemical probe validation

In Vivo CNS Exposure and Brain Pharmacokinetics for Behavioral Pharmacology

Upon intraperitoneal (i.p.) administration at 10 mg/kg, '8090 achieved a brain Cmax of 12,000 ng/g with a short half-life of 44.3 minutes [1]. This favorable brain exposure profile supports its use in acute behavioral assays. In the tail suspension test using the VMAT2-HET mouse model of depression, a 1-2 mg/kg dose of '8090 significantly reduced immobility time, demonstrating anti-depressant-like efficacy [1]. While the structurally related analog '8219 achieved roughly equal efficacy to 20 mg/kg fluoxetine at a dose of 0.1 mg/kg (a 200-fold difference in potency), 0.5 mg/kg of '8219 was more efficacious than the same dose of '8090, highlighting a key pharmacological distinction where '8219 has superior potency but a different conformational mechanism than '8090 [1].

Neuropharmacology Brain penetration Behavioral neuroscience

Performance in Stress-Induced Depression Models: Anhedonia Reversal and Substance Withdrawal

In a learned helplessness (LH) model, a paradigm of stress-induced depressive-like behavior, 2 mg/kg '8090 (administered daily i.p.) significantly ameliorated anhedonia-like behavior as measured by sustained sucrose preference on days 0, 3, and 7, an effect not observed with the more potent analog '8219 [1]. This demonstrates superior functional efficacy in a specific behavioral domain despite lower nominal potency. '8090 also partially reversed morphine withdrawal effects in mice, indicating a potential therapeutic dimension not shared by all members of the chemotype series [1]. The specific ability to reverse opioid withdrawal distinguishes '8090 from classical SSRIs and its close analog '8219, which was not reported to have this effect [1].

Anhedonia Opioid withdrawal Stress models

High-Value Procurement Scenarios for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate ('8090)


Functional and Structural Differentiation of SERT Conformational States

Research programs aiming to dissect the biological roles of specific SERT conformations (outward-open vs. outward-closed vs. inward-open) should prioritize the procurement of '8090. As demonstrated by the cryo-EM structure (PDB: 7TXT) and SCAM data, '8090 is the only selective small-molecule tool that stabilizes the outward-closed state, yielding a distinct biophysical fingerprint that is directionally opposite to the more potent analog '8219 [1]. Using an SSRI as a comparator in these studies would be a fundamental mismatch, as all SSRIs stabilize the outward-open state.

Development of Non-Substrate-Dependent SERT Inhibitors for Treatment-Resistant Conditions

For drug discovery programs focused on treatment-resistant depression or opioid withdrawal syndrome, '8090 offers a differentiated pharmacological starting point. Its non-competitive mechanism ensures SERT inhibition is independent of fluctuating synaptic 5-HT concentrations, a key limitation of SSRIs [1]. In vivo, '8090 has demonstrated anti-depressant-like activity, reversal of stress-induced anhedonia, and partial reversal of morphine withdrawal, an indication not addressed by its more potent analog '8219 [1]. '8090 is thus the appropriate tool compound for investigating the link between non-competitive SERT kinetics and complex behavioral endpoints.

Selective Chemical Probe for SERT in Polypharmacology and In Vivo Studies

Scientists requiring a highly selective SERT inhibitor for in vivo target engagement or phenotypic screening should select '8090. With >470-fold and >700-fold selectivity over DAT and NET, respectively, and negligible activity at >300 GPCRs, it drastically outperforms ibogaine, the only other known non-competitive SERT binder [1]. Its demonstrated brain penetration (12,000 ng/g at 10 mg/kg i.p.) supports acute studies, while its short brain half-life (44.3 min) allows for tightly controlled temporal experiments [1]. This selectivity-pharmacokinetic profile combination is not available from any other non-competitive SERT probe, including its in-series analog '8219.

Quote Request

Request a Quote for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.